molecular formula C4H4BrN B1524013 4-bromobut-2-enenitrile CAS No. 42879-03-8

4-bromobut-2-enenitrile

Cat. No.: B1524013
CAS No.: 42879-03-8
M. Wt: 145.99 g/mol
InChI Key: DNQQWHOUZPHKMD-UHFFFAOYSA-N
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Description

4-bromobut-2-enenitrile is a useful research compound. Its molecular formula is C4H4BrN and its molecular weight is 145.99 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butenenitrile, 4-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQQWHOUZPHKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42879-03-8
Record name 4-bromobut-2-enenitrile
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Structural Features and Intrinsic Reactivity Motifs

4-Bromobut-2-enenitrile is an unsaturated nitrile with the chemical formula C₄H₄BrN. Its structure is characterized by a butene chain with a bromine atom at the 4-position and a nitrile (cyano) group at the 2-position. The presence of a carbon-carbon double bond gives rise to E/Z isomerism, resulting in two possible geometric isomers.

The reactivity of this compound is dictated by the interplay of its functional groups:

Allylic Bromide: The bromine atom is positioned on a carbon adjacent to the double bond, making it a highly reactive allylic bromide. This feature renders the compound susceptible to nucleophilic substitution reactions, often proceeding via an Sₙ2 mechanism. chemguide.co.uksavemyexams.com The carbon-bromine bond is polarized, with the carbon atom being electrophilic and readily attacked by nucleophiles. chemguide.co.uk

α,β-Unsaturated Nitrile: The nitrile group is conjugated with the carbon-carbon double bond, forming an α,β-unsaturated nitrile system. This conjugation allows the nitrile group to participate in various addition reactions. The double bond itself can also undergo addition reactions. smolecule.com

Dual Reactivity: The combination of these two reactive motifs within a single, relatively small molecule is the cornerstone of its synthetic utility. It can act as a bifunctional electrophile, allowing for sequential or tandem reactions at two distinct sites. smolecule.com

Strategic Significance As a Versatile Synthetic Intermediate

The dual reactivity of 4-bromobut-2-enenitrile makes it a strategic building block in organic synthesis, enabling the efficient construction of a diverse array of more complex molecules. smolecule.com It serves as a precursor to a variety of organic compounds and has found applications in the synthesis of pharmaceuticals and agrochemicals. lookchem.com

Its utility is demonstrated in several key types of reactions:

Nucleophilic Substitution: The allylic bromide is readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 4-position.

Cycloaddition Reactions: The activated double bond and the nitrile group can participate in cycloaddition reactions, forming cyclic and heterocyclic structures. For instance, it has been used in [2+1] cycloadditions to generate cyclopropane (B1198618) derivatives and in [3+2] nitrone-olefin cycloadditions. rsc.orgscispace.comamazonaws.com These reactions are often highly stereospecific. rsc.orgscispace.com

Tandem Reactions: The bifunctional nature of this compound allows for one-pot tandem reactions, where multiple transformations occur sequentially without the need to isolate intermediates. This has been exploited in the synthesis of 7-cyanoindolizine derivatives. researchgate.net

Overview of Historical and Contemporary Research Trajectories

Established Preparative Routes

Traditional methods for the synthesis of this compound are well-documented, providing reliable access to the compound. These routes typically involve the manipulation of commercially available starting materials through addition, substitution, or elimination reactions.

Synthesis from 2-Butenenitrile via Electrophilic Addition of Hydrogen Bromide

One direct approach involves the reaction of 2-butenenitrile with hydrogen bromide (HBr). smolecule.com This method is based on the electrophilic addition of HBr across the carbon-carbon double bond of the butenenitrile substrate. The reaction capitalizes on the reactivity of the alkene functional group, where the π-electrons attack the hydrogen of HBr, leading to the formation of a carbocation intermediate. The bromide ion then acts as a nucleophile, attacking the carbocation to yield the final product. The regioselectivity of this addition is a critical consideration, as it determines the final position of the bromine atom.

Preparation from 2-Bromo-1-Butene through Halogen-Cyanide Exchange

An alternative synthesis involves a nucleophilic substitution reaction starting from 2-bromo-1-butene. smolecule.com In this pathway, the bromine atom is already in place on the butene skeleton. The nitrile group is introduced via a halogen-cyanide exchange, typically employing a cyanide salt such as sodium cyanide (NaCN). This reaction proceeds via a nucleophilic attack of the cyanide anion on the carbon atom bearing the bromine, displacing the bromide ion and forming the C-CN bond to yield this compound.

Two-Step Synthesis via Allyl Cyanide Bromination and Subsequent Base-Catalyzed Elimination

A frequently employed and effective two-step synthesis starts with allyl cyanide. smolecule.commaynoothuniversity.ie This method first involves the bromination of allyl cyanide. The reaction, carried out with elemental bromine in a solvent like dichloromethane (B109758) on ice, proceeds via the addition of bromine across the double bond to form an intermediate dibromide, 3,4-dibromobutanenitrile. smolecule.commaynoothuniversity.ie

Following the isolation of this dibromide, a base-catalyzed elimination of one equivalent of hydrogen bromide (HBr) is induced. maynoothuniversity.ie A base, such as triethylamine, is added dropwise to a solution of the dibromide in a solvent like chloroform. maynoothuniversity.ie This E2 elimination step removes a proton from the carbon adjacent to the nitrile group and a bromide from the neighboring carbon, creating a new double bond and resulting in the formation of this compound. maynoothuniversity.ie A study reported achieving a 63% yield for this two-step process, producing a 1:2 mixture of E/Z isomers. maynoothuniversity.ie

Table 1: Comparison of Established Synthetic Routes for this compound

Route Starting Material(s) Key Reagent(s) Reaction Type(s) Reported Yield Isomer Ratio (E:Z)
2.1.1 2-Butenenitrile Hydrogen Bromide Electrophilic Addition Not specified Not specified
2.1.2 2-Bromo-1-Butene Sodium Cyanide Nucleophilic Substitution Not specified Not specified

| 2.1.3 | Allyl Cyanide | 1. Bromine (Br₂) 2. Triethylamine | 1. Electrophilic Addition 2. Elimination (E2) | 63% maynoothuniversity.ie | 1:2 maynoothuniversity.ie |

Exploration of Emerging and Advanced Synthetic Protocols

Beyond the established routes, current research trends in organic synthesis point toward the development of more sophisticated and efficient protocols. These include catalytic methods and complex reaction cascades that could potentially be applied to the synthesis of this compound.

Considerations for Amino-Catalyzed Approaches (based on related compounds)

Amino-catalysis has emerged as a powerful tool in organic synthesis for the construction of complex molecules. While a specific amino-catalyzed synthesis for this compound is not prominently documented, the principles can be extrapolated from related transformations. For instance, pyrrolidine (B122466) has been used as an organocatalyst for the regioselective synthesis of substituted benzonitriles via iminium activation in [3+3] cycloaddition reactions. globalauthorid.com Furthermore, the synthesis of various substituted butenenitriles has been achieved through reactions involving amino-functionalized precursors. For example, 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles have been synthesized and used as intermediates to create pyrazole (B372694) derivatives. mdpi.comresearchgate.net These examples suggest the potential for developing an amino-catalyzed strategy for this compound, possibly through the functionalization of a simpler butenenitrile scaffold or an amino-substituted precursor, which could offer high selectivity and milder reaction conditions.

Role in Tandem and Multicomponent Reaction Sequences

The structure of this compound, featuring both an electrophilic center (the carbon bonded to bromine) and a versatile nitrile group on an unsaturated framework, makes it an ideal candidate for use in tandem and multicomponent reactions (MCRs). smolecule.com Tandem reactions, valued for their atom and step economy, could utilize this compound as a key building block. researchgate.net For example, a reaction sequence could be initiated by a nucleophilic substitution at the bromine, followed by an intramolecular reaction involving the nitrile group or the double bond.

In the context of MCRs, which combine three or more reactants in a single pot to form a complex product, this compound could serve as a bifunctional component. researchgate.netorganic-chemistry.org Its bromine atom allows for coupling reactions, such as Suzuki-Miyaura couplings, while the nitrile group can participate in cycloadditions or act as a precursor for amines or carboxylic acids. smolecule.com This dual reactivity enables the rapid generation of molecular complexity from simple starting materials, a cornerstone of modern drug discovery and materials science. researchgate.net

Fundamental Reactivity Governed by Functional Groups

The presence of a bromine atom on an allylic carbon makes this compound highly susceptible to nucleophilic substitution reactions. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic (δ+) and a target for nucleophiles. chemguide.co.uk As a primary halogenoalkane, it readily undergoes substitution via an SN2 mechanism. savemyexams.com

In the SN2 mechanism, a nucleophile (Nu⁻) attacks the electrophilic carbon from the side opposite to the bromine atom. chemguide.co.uk This backside attack leads to a transition state where the nucleophile is partially bonded to the carbon, and the carbon-bromine bond is partially broken. chemguide.co.uk The reaction proceeds in a single, concerted step, resulting in the inversion of stereochemistry at the carbon center and the displacement of the bromide ion as the leaving group. chemguide.co.uksavemyexams.com The aliphatic bromine in this compound is noted to be more reactive in SN2 reactions compared to the aromatic bromine in analogues like 4-bromo-2-chlorobenzonitrile.

Table 1: General Scheme for SN2 Reaction of this compound

Reactant Nucleophile (Nu⁻) Mechanism Product Leaving Group

The carbon-carbon double bond in this compound can participate in addition reactions. smolecule.com In these reactions, the π-bond of the alkene is broken, and two new single bonds are formed. masterorganicchemistry.com The nitrile group, being electron-withdrawing, decreases the electron density of the alkene, making it more susceptible to certain types of additions. This electron-withdrawing effect lowers the energy of the alkene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating reactions like cycloadditions.

Typical addition reactions for alkenes include the addition of hydrogen halides (hydrohalogenation) or hydrogenation. smolecule.com The addition of hydrogen halides (like HBr or HCl) to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon. masterorganicchemistry.com However, the regioselectivity can be influenced by the electronic effects of the nitrile group. Hydrogenation of the double bond using a catalyst (e.g., Palladium on carbon) would yield the saturated 4-bromobutanenitrile. youtube.com

The nitrile group (-C≡N) is a versatile functional group that can undergo nucleophilic addition reactions. smolecule.com The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. Strongly nucleophilic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can attack this electrophilic carbon. smolecule.commasterorganicchemistry.com

The initial addition of the organometallic reagent to the nitrile forms an imine anion, which is stabilized as a magnesium or lithium salt. masterorganicchemistry.com This intermediate is stable until an aqueous acidic workup is performed. masterorganicchemistry.com Upon hydrolysis, the imine is converted into a ketone, providing a valuable method for carbon-carbon bond formation and the synthesis of ketones from nitriles. masterorganicchemistry.comlibretexts.org

Mechanism Snapshot: Grignard Reaction with Nitrile

Nucleophilic Addition: The Grignard reagent (R-MgX) adds to the nitrile carbon, breaking one of the π-bonds. An intermediate imine-magnesium salt is formed. masterorganicchemistry.com

Hydrolysis: Addition of aqueous acid (H₃O⁺) protonates the nitrogen, leading to the formation of an imine. masterorganicchemistry.com

Ketonization: The imine is further hydrolyzed by water to yield a ketone and ammonia. masterorganicchemistry.com

This compound can undergo oxidation and reduction under specific conditions, targeting either the alkene or the nitrile group.

Reduction:

The nitrile group can be reduced to a primary amine (4-bromo-2-buten-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon. libretexts.org

The alkene double bond can be selectively reduced (hydrogenated) to a single bond using catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst), which would produce 4-bromobutanenitrile. youtube.com

Oxidation:

The alkene moiety can be subjected to various oxidation reactions. For instance, epoxidation with a peroxy acid (like m-CPBA) would form an epoxide.

Oxidative cleavage of the double bond using strong oxidizing agents like ozone (O₃) followed by a workup would break the carbon chain, yielding smaller carbonyl-containing fragments. masterorganicchemistry.com Gaining bonds to oxygen is a hallmark of oxidation. youtube.com

Participation in Cycloaddition Reactions

The conjugated system within this compound makes it a suitable partner in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. smolecule.com

Recent research has highlighted the use of this compound in sophisticated photochemical reactions. Specifically, it has been used as a precursor to form substrates for intramolecular [2+1]-cycloadditions. rsc.orgnih.govscispace.comchemrxiv.org In this process, a nucleophilic siloxy carbene, generated photochemically from a tethered acyl silane (B1218182), reacts with the alkene moiety to form a cyclopropane (B1198618) ring. rsc.orgnih.govscispace.com This method provides access to unique bicyclic scaffolds, such as azabicyclo[4.1.0]heptanes. rsc.orgchemrxiv.org

The reaction is initiated by visible light irradiation (e.g., 427 nm LED), which generates a singlet nucleophilic carbene from the acyl silane precursor. rsc.orgrsc.orgunimelb.edu.au This carbene then undergoes a rapid cycloaddition with the tethered alkene. rsc.orgnih.gov The process is notable for proceeding without the need for external catalysts or additives. scispace.comunimelb.edu.au

A key finding from this research involves the stereospecificity of the reaction. Using a mixture of (E)- and (Z)-isomers of this compound to prepare the acyl silane substrates provided significant mechanistic insight. rsc.orgnih.govscispace.com

Irradiation of the substrate derived from the (E)-alkene resulted in the exclusive formation of the exo-isomer of the cyclopropane product. rsc.orgscispace.comchemrxiv.org

Irradiation of the substrate derived from the (Z)-alkene afforded the endo-isomer as the major product. rsc.orgscispace.comchemrxiv.org

This high degree of stereospecificity strongly suggests that the [2+1]-cycloaddition occurs via a concerted mechanism. rsc.orgscispace.comrsc.orgunimelb.edu.au

Table 2: Stereospecificity in Intramolecular [2+1]-Cycloaddition

Alkene Isomer in Precursor Reaction Conditions Major Product Isomer Mechanistic Implication Reference
(E)-isomer 427 nm LED, 40 W exo-cyclopropane Concerted, Stereospecific rsc.orgscispace.com

These findings demonstrate a powerful, light-induced, catalyst-free method for constructing complex, highly substituted cyclopropane derivatives. rsc.orgscispace.com

Intramolecular Photochemical [2+1]-Cycloadditions with Nucleophilic Siloxy Carbenes

Formation of Cyano-Derived Cyclopropane Derivatives

The synthesis of cyclopropane derivatives from this compound often involves its reaction with nucleophiles. researchgate.net For instance, the reaction of allylic halides with two electron-withdrawing groups in the γ-position with nucleophiles like cyanide can lead to substituted electrophilic cyclopropanes. researchgate.net A kinetic study of such reactions suggests a mechanism involving a nucleophilic addition as the rate-determining step, followed by a rapid ring closure. researchgate.net

In a specific example, the alkylation of phenol-derived acyl silanes with a 1:1 (E)/(Z) mixture of this compound, followed by visible light irradiation, leads to the formation of both endo and exo isomers of cyano-derived cyclopropane derivatives. nih.govrsc.orgrsc.org The (E)-alkene exclusively forms the exo-isomer, while the (Z)-alkene primarily yields the endo-isomer, suggesting a concerted and highly stereospecific [2+1]-cycloaddition mechanism. nih.govrsc.orgrsc.org Interestingly, the kinetically favored endo-product has been observed to isomerize to the more thermodynamically stable exo-isomer over time in a solution of deuterated chloroform, likely through a ring-opening and closing process. nih.govrsc.orgrsc.org

Generation of Bicyclo[3.1.0]hexane and Bicyclo[4.1.0]heptane Scaffolds

The utility of this compound extends to the synthesis of more complex bicyclic systems. Specifically, it has been instrumental in generating bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds. nih.govrsc.orgchemrxiv.orgscispace.com These structures are of significant interest due to their conformational constraints, which can improve metabolic stability and reduce off-target effects in medicinal chemistry applications. nih.govrsc.org

A notable method involves the intramolecular photochemical [2+1]-cycloaddition of nucleophilic siloxy carbenes. nih.govrsc.orgrsc.orgchemrxiv.orgscispace.com In this process, ortho-sulfonamido acyl silanes are alkylated with derivatives such as bromocrotonates, and subsequent irradiation with visible light (e.g., a 427 nm LED) induces a rapid cycloaddition to form azabicyclo[4.1.0]heptanes. nih.govrsc.orgrsc.org Similarly, salicylaldehyde-derived acyl silanes, when O-alkylated with bromocrotonate derivatives and irradiated, yield oxabicyclo[4.1.0]heptane scaffolds. nih.govrsc.orgrsc.org These photochemical reactions proceed without the need for external photocatalysts, sensitizers, or additives, highlighting a sustainable and efficient synthetic route. nih.govrsc.orgscispace.com The resulting bicyclo[4.1.0]heptane derivatives can undergo further transformations, such as ring-expansion reactions with hydrazine, to create valuable heterocyclic frameworks. nih.govrsc.orgrsc.orgchemrxiv.org

Potential as a Dienophile in Diels-Alder Reactions (in derivatives)

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings. iitk.ac.in In this reaction, a conjugated diene reacts with a dienophile. iitk.ac.in The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. chadsprep.com

Derivatives of this compound, with their electron-deficient double bond, show potential as dienophiles in Diels-Alder and hetero-Diels-Alder reactions. smolecule.comnih.gov The electron-withdrawing nature of the nitrile group activates the alkene, making it more susceptible to cycloaddition. smolecule.com This has been observed in the synthesis of (E,E)-1-arylsulfonylbuta-1,3-dienes, which are then used in subsequent cycloadditions. smolecule.com In hetero-Diels-Alder reactions, the introduction of electron-withdrawing substituents, such as a cyano group, into a 1-oxa-1,3-butadiene system enhances its reactivity. nih.gov

Applications in Annulation and Heterocyclic Ring Formation

The unique reactivity of this compound and its derivatives makes them valuable building blocks in the synthesis of various heterocyclic structures, particularly through annulation reactions.

Intermolecular Displacement Reactions in Pyrrole-Based Indolizine (B1195054) Synthesis

Indolizine, a fused heterocyclic system composed of a pyrrole (B145914) and a pyridine (B92270) ring, is a scaffold found in numerous biologically active compounds. chemicalbook.comrsc.org One synthetic approach to indolizines involves the construction of the six-membered ring from a suitably functionalized pyrrole precursor. mdpi.com

In this context, this compound has been employed in the synthesis of cyano-substituted indolizines. acs.orgacs.orgresearchgate.net A notable example is the reaction of pyrrole-2-carbaldehydes with this compound in the presence of a base like potassium carbonate in dry DMF. acs.orgacs.org This tandem reaction leads to the formation of 2-substituted and 2,3-disubstituted 7-cyanoindolizines. researchgate.net

Integration into Cyanofunctionalization-Benzannulation Protocols

A novel and regioselective cyanofunctionalization-benzannulation cascade reaction has been developed to access structurally diverse cyano-substituted indolizine scaffolds. nih.govresearchgate.netacs.orgresearchgate.net This protocol utilizes a cyanide source, such as tetrabutylammonium (B224687) cyanide (TBACN), and N-propargyl pyrrole derivatives as starting materials. nih.govresearchgate.netacs.orgresearchgate.net The reaction proceeds under mild conditions and exhibits high functional group tolerance. nih.govresearchgate.netacs.org This method represents a significant advancement as the first reported TBACN-mediated benzannulation of propargyl units. nih.govresearchgate.netacs.orgresearchgate.net The resulting cyanoindolizine scaffolds are valuable intermediates for synthesizing nitrogen-containing heterocycles with potential pharmaceutical applications. acs.orgnih.govresearchgate.netacs.org

Cross-Coupling and Radical Trapping Capabilities (in derivatives)

The bromine atom in this compound derivatives provides a handle for transition metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

Derivatives of this compound can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl groups. sigmaaldrich.comresearchgate.net For example, palladium catalysts are often employed for these transformations. sigmaaldrich.comnih.gov The versatility of these reactions is enhanced by the wide range of available ligands and the tolerance of various functional groups. sigmaaldrich.comrsc.org

In addition to cross-coupling, the double bond in derivatives of this compound can potentially participate in radical trapping reactions. While specific examples directly involving this compound are not detailed in the provided context, AIBN-initiated radical additions to nitrile-activated alkenes are known to occur, suggesting a potential avenue for the functionalization of this compound.

Stereochemical Aspects of 4 Bromobut 2 Enenitrile Chemistry

E/Z Isomerism and its Influence on Diastereoselectivity in Reactions

4-Bromobut-2-enenitrile can exist as two geometric isomers: (E)-4-bromobut-2-enenitrile and (Z)-4-bromobut-2-enenitrile. This isomerism arises from the restricted rotation around the C2-C3 double bond, leading to different spatial arrangements of the bromoethyl and cyano groups. The distinct geometries of the E and Z isomers play a profound role in the diastereoselectivity of their reactions.

In the context of photochemical [2+1]-cycloadditions, the stereochemistry of the starting alkene directly influences the stereochemistry of the resulting cyclopropane (B1198618) product. Research involving the alkylation of phenol-derived acyl silanes with a 1:1 mixture of (E)- and (Z)-4-bromobut-2-enenitrile has demonstrated that these isomers can be readily separated, allowing for the independent study of their reactivity. chemrxiv.org This separation is crucial for investigating the diastereoselectivity of subsequent reactions, as each isomer can lead to the formation of distinct diastereomeric products. chemrxiv.org

The influence of E/Z isomerism on diastereoselectivity is a key consideration in synthetic strategies aiming to control the three-dimensional structure of the target molecules. The ability to isolate and react a specific geometric isomer of this compound provides a powerful tool for achieving stereocontrol in complex organic syntheses.

Diastereoselective and Stereospecific Transformations

The geometric configuration of this compound is not only influential but, in certain reactions, dictates the stereochemical outcome in a highly specific manner. This is particularly evident in photochemical cycloadditions.

Photochemical [2+1]-cycloadditions involving this compound have been shown to be highly stereospecific. A reaction is considered stereospecific when stereoisomeric starting materials yield products that are also stereoisomers of each other. In the case of this compound, the individual E and Z isomers exhibit distinct reactivity, leading to the formation of specific diastereomeric cycloadducts.

Irradiation of an (E)-alkenyl acyl silane (B1218182) derived from (E)-4-bromobut-2-enenitrile resulted in the exclusive formation of the exo-isomer of the corresponding cyclopropane derivative. chemrxiv.org Conversely, the irradiation of the (Z)-alkenyl acyl silane afforded the endo-isomer as the major product. chemrxiv.org This high degree of stereospecificity underscores the direct transfer of stereochemical information from the starting alkene to the cyclopropane product.

The observed stereospecificity in these [2+1]-cycloadditions highlights a key aspect of the reaction mechanism, wherein the geometry of the alkene is maintained throughout the formation of the new stereocenters in the cyclopropane ring.

The formation of both a major and a minor product from the (Z)-isomer of this compound in photochemical [2+1]-cycloadditions suggests the operation of kinetic and thermodynamic control. chemrxiv.org The initially formed product distribution is governed by the relative activation energies of the competing reaction pathways, leading to the kinetically favored product. Over time, or under conditions that allow for equilibrium, this initial product mixture may isomerize to favor the most stable, or thermodynamically favored, product.

While the specific isomerization pathways for the cycloadducts of this compound are not detailed in the available literature, the observation of a major (endo) and presumably a minor (exo) product from the (Z)-alkene points towards two competing transition states. chemrxiv.org The kinetically favored pathway leads to the major product, while the alternative pathway yields the minor product.

Further investigation would be required to fully elucidate the conditions under which isomerization between the kinetically and thermodynamically favored cycloadducts occurs, and to determine the energy profiles of these transformations.

Strategic Applications of 4 Bromobut 2 Enenitrile in Advanced Organic Synthesis

Utility as a Versatile Chemical Building Block for Complex Architectures

4-Bromobut-2-enenitrile is a highly valuable electrophilic building block in organic synthesis, primarily owing to its dual reactivity. The presence of a bromine atom, a good leaving group, at the allylic position renders the terminal carbon susceptible to nucleophilic attack, facilitating a variety of substitution reactions. Concurrently, the electron-withdrawing nature of the nitrile group activates the double bond for cycloaddition and Michael addition reactions. This multifunctionality allows for sequential or one-pot reactions, enabling a rapid increase in molecular complexity from a relatively simple starting material.

The strategic importance of this compound lies in its ability to participate in a wide array of reaction types, including:

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles, a key reaction for introducing new functional groups and building larger molecular structures.

Cycloaddition Reactions: The conjugated nitrile system is a competent dienophile in Diels-Alder reactions and a partner in 1,3-dipolar cycloadditions, leading to the formation of various cyclic and heterocyclic systems.

Michael Addition: The activated alkene can undergo conjugate addition with various nucleophiles.

Heck and Suzuki Couplings: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl and vinyl partners.

This versatility makes this compound an important intermediate in the synthesis of a broad spectrum of more complex organic molecules, particularly those containing nitrile and halide functionalities.

Construction of Nitrogen-Containing Heterocyclic Systems

The unique reactivity of this compound makes it a particularly useful precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.

Synthesis of Indolizine (B1195054) Scaffolds

Indolizine and its derivatives are an important class of bicyclic aromatic nitrogen heterocycles that exhibit a wide range of biological activities. One of the most common methods for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with activated alkenes or alkynes.

In this context, this compound can serve as a potent dipolarophile. The reaction typically involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt and a base. This ylide then undergoes a [3+2] cycloaddition reaction with the electron-deficient alkene of this compound. The initial cycloadduct can then undergo further transformations, such as elimination of HBr and aromatization, to yield the final indolizine scaffold.

While specific, detailed examples of tandem reactions involving this compound for indolizine synthesis are not extensively documented in readily available literature, the general reactivity pattern is well-established. A plausible reaction scheme is outlined below:

Reactant 1Reactant 2BaseSolventProduct
Pyridinium SaltThis compoundEt3NDMFSubstituted Indolizine

This table represents a generalized reaction scheme based on established methodologies for indolizine synthesis.

Preparation of Substituted Pyrazol-4-yl-pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of complex heterocyclic systems such as substituted pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines often requires multi-step sequences involving the careful introduction of various functional groups. While there is no direct literature precedent for the use of this compound in the synthesis of this specific scaffold, its inherent reactivity suggests a potential, albeit hypothetical, synthetic route.

Given the known methods for constructing the pyrrolo[2,3-d]pyrimidine core, which often involve the reaction of a substituted pyrrole (B145914) with a pyrimidine (B1678525) precursor, one could envision a strategy where this compound is used to functionalize a pre-existing pyrazole-containing building block. For instance, a pyrazole (B372694) derivative with a nucleophilic site could potentially react with this compound via nucleophilic substitution of the bromine atom. The resulting functionalized pyrazole could then be further elaborated to construct the fused pyrrolo[2,3-d]pyrimidine ring system.

However, it is crucial to emphasize that this is a speculative application based on the known reactivity of the compound, and further research would be required to validate its feasibility for the synthesis of these complex heterocyclic derivatives.

Precursor for Diversely Functionalized Nitriles and Halides

The dual functionality of this compound makes it an excellent starting material for the synthesis of a variety of other functionalized nitriles and halides.

The bromine atom can be replaced through nucleophilic substitution reactions to introduce a wide range of functional groups. For example, reaction with amines, alcohols, or thiols can lead to the corresponding amino-, alkoxy-, or thio-substituted butenenitriles.

Furthermore, the nitrile group itself can serve as a precursor to other functionalities. It can be hydrolyzed to a carboxylic acid or reduced to an amine. This allows for the transformation of this compound into a diverse array of molecules with different chemical properties and potential applications.

The following table summarizes some of the potential transformations of this compound:

ReagentReaction TypeProduct
R-NH2Nucleophilic Substitution4-(Alkylamino)but-2-enenitrile
R-OH / BaseNucleophilic Substitution4-Alkoxybut-2-enenitrile
R-SH / BaseNucleophilic Substitution4-(Alkylthio)but-2-enenitrile
H3O+ / HeatHydrolysis4-Bromobut-2-enoic acid
LiAlH4Reduction4-Bromobut-2-en-1-amine

Exploration in Material Science and Polymer Development (potential applications)

The presence of two reactive sites in this compound suggests its potential utility in the field of material science and polymer development. As a bifunctional monomer, it could theoretically be used in the synthesis of novel polymers with unique properties.

The vinyl group can participate in polymerization reactions, while the bromine atom and the nitrile group can serve as sites for post-polymerization modification. For instance, the bromine atoms along the polymer backbone could be used for grafting other polymer chains or for cross-linking, leading to the formation of functional polymer networks. The nitrile groups can also be chemically modified to alter the properties of the polymer, such as its polarity, solubility, or thermal stability.

While the direct polymerization of this compound is not extensively reported, the principles of polymerizing unsaturated nitriles and functionalizing brominated polymers are well-established. For example, acrylonitrile (B1666552) is a key monomer in the production of commercially important polymers like polyacrylonitrile (B21495) (PAN) and acrylonitrile butadiene styrene (B11656) (ABS). Similarly, brominated polymers are often used as flame retardants or as intermediates for further chemical modifications.

Therefore, it is plausible that this compound could be explored as a comonomer in polymerization reactions to introduce both unsaturation and a reactive halide into the polymer structure. This could lead to the development of new materials with tailored properties for applications in areas such as specialty coatings, adhesives, or functional membranes. However, these applications remain largely potential and require further investigation.

Mechanistic Investigations of 4 Bromobut 2 Enenitrile Reactivity

Elucidation of Reaction Mechanisms in Heterocycle Syntheses (e.g., indolizine (B1195054) formation via intermolecular displacement, deprotonation, and cyclization)

The synthesis of indolizines, a class of nitrogen-containing heterocyclic compounds, represents a significant application of 4-bromobut-2-enenitrile's reactivity. jbclinpharm.orgrsc.org A prevalent method for constructing the indolizine core is the 1,3-dipolar cycloaddition reaction, which involves a cycloimmonium ylide as the key intermediate. lew.rochim.it The reaction with an electron-deficient alkene, such as this compound, proceeds through a well-defined sequence of steps. nih.gov

The mechanism for indolizine synthesis using a pyridine (B92270) derivative and this compound can be initiated in two primary ways. One pathway involves the initial reaction of the pyridine with the C4 carbon of this compound via an SN2 intermolecular displacement of the bromide ion. This forms a pyridinium (B92312) salt. Subsequent deprotonation at the carbon adjacent to the pyridine ring by a base generates a pyridinium ylide, a crucial 1,3-dipole intermediate. researchgate.net This ylide then undergoes an intramolecular cyclization, followed by an aromatization step (often through oxidation or elimination) to yield the final indolizine product.

Alternatively, a more common strategy involves the reaction of a pre-formed pyridinium ylide with this compound, which acts as the dipolarophile. lew.roresearchgate.net The process begins with a Michael addition of the nucleophilic ylide to the electron-deficient alkene of this compound. nih.gov This is followed by an intramolecular SN2 cyclization where the nitrogen attacks the carbon bearing the bromine, displacing the bromide ion. The resulting intermediate then undergoes aromatization to furnish the stable indolizine ring system. nih.govorganic-chemistry.org

StepDescriptionIntermediate
1 Michael Addition A pyridinium ylide attacks the β-carbon of this compound, forming a zwitterionic intermediate.
2 Intramolecular SN2 Cyclization The anionic center attacks the carbon atom bonded to bromine, displacing the bromide ion and forming a five-membered ring.
3 Aromatization The resulting dihydropyrrolopyridine intermediate eliminates a proton (often facilitated by an oxidant) to form the aromatic indolizine ring.

Mechanistic Pathways of Photochemical Cycloadditions

Photochemical reactions provide an alternative avenue to explore the reactivity of this compound, particularly in cycloaddition reactions that are often inaccessible under thermal conditions. youtube.com These reactions proceed via high-energy excited states and unique reactive intermediates.

The photochemical [2+1]-cycloaddition offers a powerful method for the synthesis of cyclopropane (B1198618) derivatives. nih.gov When this compound participates in these reactions, particularly with photochemically generated nucleophilic carbenes, the process is observed to be highly stereospecific. chemrxiv.orgrsc.org This stereospecificity implies that the geometry of the alkene in the starting material is retained in the cyclopropane product. For instance, studies involving separable (E) and (Z) isomers of precursors to this compound have provided insight into this process, confirming that the reaction proceeds with high fidelity. chemrxiv.org Such high stereospecificity is characteristic of a concerted mechanism, where the two new sigma bonds are formed simultaneously, or a stepwise mechanism where the lifetime of any intermediate is too short to allow for bond rotation and loss of stereochemical information. nih.gov

The key reactive species in these [2+1]-cycloadditions are often nucleophilic carbene intermediates. nih.gov Unlike the more common electrophilic carbenes, the cyclopropanation reactions of nucleophilic carbenes are less explored. rsc.org These intermediates can be generated under mild conditions using visible light irradiation from stable precursors like acyl silanes, avoiding the need for catalysts or diazo compounds. chemrxiv.orgchemrxiv.org Upon irradiation, the acyl silane (B1218182) precursor generates a singlet nucleophilic carbene. rsc.org This highly reactive species then undergoes a rapid [2+1]-cycloaddition with an olefin like this compound to form the corresponding cyclopropane derivative. nih.gov The reaction showcases an underutilized mode of reactivity for nucleophilic carbenes in modern chemical synthesis. chemrxiv.org

Proposed Radical Intermediates in Electrochemical Transformations

Electrochemical methods offer a distinct approach to activating this compound by facilitating single-electron transfer processes to generate radical intermediates. nih.gov The electrochemical reduction of this compound at a cathode is proposed to proceed through a sequence involving the formation and subsequent reaction of specific radical species.

The initial step in the electrochemical transformation is the transfer of an electron from the cathode to the this compound molecule. This process forms a transient radical anion. Due to the inherent weakness of the carbon-halogen bond, this radical anion is expected to undergo rapid fragmentation. The C-Br bond cleaves, leading to the formation of a bromide anion and a but-2-enenitrile (B8813972) radical. nih.gov This carbon-centered radical is a key intermediate that can dictate the final product distribution. nih.gov Depending on the reaction conditions and the presence of other substrates, this radical can undergo several potential pathways, including dimerization, abstraction of a hydrogen atom from the solvent, or further reduction at the cathode to form a carbanion, which is then protonated to yield but-2-enenitrile. whiterose.ac.uk

IntermediateStructureFormationPotential Fate
Radical Anion [Br-CH2-CH=CH-CN]•−Single-electron reduction of this compound at the cathode.Rapid fragmentation to form an alkyl radical and bromide ion.
Alkyl Radical •CH2-CH=CH-CNCleavage of the C-Br bond in the radical anion intermediate.Dimerization, H-atom abstraction, or further reduction to an anion.

Future Directions and Emerging Research Frontiers

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research is heavily focused on creating innovative catalytic systems to control the synthesis of 4-bromobut-2-enenitrile with greater precision. The development of catalysts that can selectively produce specific isomers (E/Z) of the compound is a primary objective. Molybdenum-based complexes, particularly those with monoaryloxide-pyrrolide (MAP) ligands, have shown promise in the stereoselective synthesis of other alkenyl nitriles and represent a promising avenue for exploration. smolecule.com

Furthermore, transition-metal catalysts, including palladium, nickel, and cobalt, are being investigated for their potential to improve the efficiency of cross-coupling and cyanation reactions that could lead to this compound and its derivatives. organic-chemistry.org For instance, cobalt-catalyzed cross-coupling of Grignard reagents with allylic bromides has demonstrated high efficiency for forming carbon-carbon bonds. organic-chemistry.org The goal is to design catalysts that not only increase yields but also operate under milder reaction conditions, thereby reducing energy consumption and the formation of unwanted byproducts. Research into thioether organocatalysts for reactions involving allyl bromides also presents a novel, metal-free approach that could be adapted for syntheses involving this compound. researchgate.net

Integration into Sustainable and Green Chemistry Methodologies

Aligning the synthesis of this compound with the principles of green chemistry is a critical area of future research. This involves moving away from hazardous reagents and solvents and adopting more environmentally benign alternatives. A significant focus is on cyanide-free synthetic routes. nih.govresearchgate.net Biocatalytic methods, utilizing enzymes like aldoxime dehydratases, offer a sustainable pathway to nitriles from readily available aldoximes under mild, aqueous conditions. nih.govmdpi.com This enzymatic approach completely avoids the use of highly toxic cyanide reagents. nih.gov

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Characterization

The application of advanced analytical techniques is crucial for both monitoring the synthesis of this compound in real-time and for the unambiguous characterization of its structure and purity. Modern spectroscopic methods provide deep insights into reaction mechanisms and kinetics. Techniques such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous monitoring of reactants, intermediates, and products throughout a reaction. uvic.ca This real-time data is invaluable for optimizing reaction conditions to maximize yield and selectivity. uvic.ca

For product characterization, a combination of spectroscopic methods is employed. High-resolution NMR spectroscopy (¹H and ¹³C NMR) is fundamental for determining the compound's structural connectivity and stereochemistry. youtube.comresearchgate.net Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, confirming the presence of key functional groups like the nitrile (C≡N) and the carbon-carbon double bond (C=C). researchgate.netresearchgate.net These experimental techniques, when coupled with quantum chemical calculations, can provide a comprehensive and validated understanding of the molecular structure. researchgate.net

TechniqueApplication in this compound ResearchKey Information Obtained
¹H and ¹³C NMRStructural elucidation and purity assessmentConnectivity of atoms, chemical environment of protons and carbons, stereochemistry (E/Z isomerism)
FT-IR SpectroscopyFunctional group identificationPresence of C≡N, C=C, and C-Br bonds
Raman SpectroscopyVibrational analysis, complementary to FT-IRInformation on molecular symmetry and bond vibrations
Mass Spectrometry (MS)Molecular weight determination and fragmentation analysisConfirmation of molecular formula, structural fragments
In-situ Reaction Monitoring (e.g., PSI-MS, NMR)Kinetic and mechanistic studiesReal-time concentration of reactants, intermediates, and products

Computational Chemistry and Theoretical Modeling for Reaction Prediction and Mechanism Validation

Computational chemistry and theoretical modeling are becoming indispensable tools in the study of this compound. These methods allow researchers to predict reaction outcomes, elucidate complex reaction mechanisms, and interpret experimental data with greater confidence. Density Functional Theory (DFT) is a powerful method used to calculate the electronic structure and properties of molecules. researchgate.net It can be used to predict the relative stabilities of different isomers of this compound and to model the transition states of potential reaction pathways. researchgate.net

By simulating the reaction mechanism, for example, the radical mechanism of allylic bromination, computational models can help identify the most energetically favorable route and predict the major and minor products. openochem.org This predictive capability is crucial for designing more selective synthetic strategies. openochem.org Furthermore, theoretical calculations can simulate spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). researchgate.netresearchgate.net Comparing these calculated spectra with experimental results provides a powerful method for validating the proposed structure of the synthesized compound. researchgate.net This synergy between computational modeling and experimental work accelerates the research and development cycle, leading to a more profound understanding of the chemical properties and reactivity of this compound. researchgate.net

Q & A

Q. How can researchers synthesize 4-bromobut-2-enenitrile and confirm its purity for experimental use?

  • Methodological Answer : Synthesis typically involves bromination of but-2-enenitrile derivatives under controlled conditions. Purification via fractional distillation or column chromatography (using silica gel and non-polar solvents) ensures high purity. Confirm purity using gas chromatography (GC) coupled with mass spectrometry (MS) to detect impurities, and validate via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy for structural integrity. Cross-reference MS data with the NIST Chemistry WebBook (entry MS-NW-2862) for fragmentation patterns .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies vinyl proton splitting patterns (e.g., coupling constants Jtrans16HzJ_{trans} \approx 16 \, \text{Hz}) and bromine’s inductive effects on chemical shifts.
  • IR Spectroscopy : Confirm nitrile (2240cm1\sim 2240 \, \text{cm}^{-1}) and C=C (1650cm1\sim 1650 \, \text{cm}^{-1}) stretches.
  • Mass Spectrometry : Compare experimental fragmentation (e.g., loss of Br+^+ at m/zm/z 79/81) with NIST reference data .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for ventilation, nitrile gloves, and lab coats to avoid dermal contact. Store in amber glass containers away from light. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Waste disposal must comply with institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data in cycloaddition reactions involving this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical outcomes or isomer ratios. Use density functional theory (DFT) to model transition states and compare with experimental results (e.g., X-ray crystallography of cyclopropane derivatives, as in CCDC 2121949). Validate via kinetic isotope effects or isotopic labeling to trace reaction pathways .

Q. What strategies optimize the separation of endo/exo isomers in photochemical [2+1]-cycloadditions using this compound?

  • Methodological Answer : Employ chiral stationary phases in HPLC or exploit differential solubility in mixed solvents (e.g., hexane/ethyl acetate). For crystalline products, use slow evaporation with enantiopure co-crystallizing agents. Confirm isomer ratios via 1H^1H-NMR integration or X-ray diffraction .

Q. How does this compound participate in hydrogen-bonding networks during crystal engineering?

  • Methodological Answer : Analyze crystal packing using graph-set notation (e.g., Etter’s rules) to identify R22(8)\text{R}_2^2(8) motifs. Refine structures with SHELXL-2018, and visualize hydrogen-bonding interactions using ORTEP-III for GUI-based modeling .

Q. What advanced crystallographic techniques validate the structural configuration of cyclopropane derivatives synthesized from this compound?

  • Methodological Answer : Collect high-resolution X-ray data (θ>25\theta > 25^\circ) and refine using SHELXL with anisotropic displacement parameters. Check for twinning via PLATON and validate using R-factor convergence (< 5%). Compare bond lengths/angles with Cambridge Structural Database (CSD) entries .

Q. How should researchers address discrepancies in mass spectral data for this compound degradation products?

  • Methodological Answer : Perform tandem MS (MS/MS) to identify fragment ion pathways. Cross-validate with GC-MS under electron ionization (70 eV) and compare with NIST reference libraries. Consider alternative ionization methods (e.g., ESI) for labile intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.